Cas no 522-19-0 (Furo[2,3-b]quinoline,4,6,8-trimethoxy-)

Furo[2,3-b]quinoline, 4,6,8-trimethoxy-, is a heterocyclic compound featuring a fused furan and quinoline core with methoxy substituents at the 4, 6, and 8 positions. This structural framework imparts notable stability and potential reactivity, making it valuable in synthetic chemistry and pharmaceutical research. The trimethoxy groups enhance its solubility in organic solvents, facilitating purification and further functionalization. Its rigid aromatic system may also contribute to interesting electronic properties, useful in materials science. The compound serves as a versatile intermediate for developing biologically active molecules, particularly in medicinal chemistry, where such scaffolds are explored for their pharmacological potential.
Furo[2,3-b]quinoline,4,6,8-trimethoxy- structure
522-19-0 structure
Product Name:Furo[2,3-b]quinoline,4,6,8-trimethoxy-
CAS No:522-19-0
MF:C14H13NO4
MW:259.257323980331
CID:372966
PubChem ID:68222
Update Time:2025-05-25

Furo[2,3-b]quinoline,4,6,8-trimethoxy- Chemical and Physical Properties

Names and Identifiers

    • Furo[2,3-b]quinoline,4,6,8-trimethoxy-
    • 4,6,8-trimethoxyfuro[2,3-b]quinoline
    • MACULOSIDINE
    • 6,8-Dimethoxydictamnine
    • Maculosidin
    • Makulozidin
    • SHAVHFJCSQWTFF-UHFFFAOYSA-N
    • Q27107283
    • TNH45PI9WI
    • FS-8239
    • CS-0255550
    • Furo[2,3-b]quinoline, 4,6,8-trimethoxy-
    • Furo(2,3-b)quinoline, 4,6,8-trimethoxy-
    • NSC-83431
    • DTXSID70200232
    • AKOS030601133
    • HY-N10094
    • 6,8-Dimethoxydictaminine
    • BRN 0257496
    • CHEMBL1966898
    • 4,6,8-TRIMETHOXYFURO(2,3-B)QUINOLINE
    • 4,6,8-Trimethoxyfuro[2,3-b]quinoline #
    • Furo[2, 4,6,8-trimethoxy-
    • NSC 83431
    • NSC83431
    • NCI60_041837
    • UNII-TNH45PI9WI
    • 522-19-0
    • CCRIS 3578
    • CHEBI:6630
    • 4-27-00-02296 (Beilstein Handbook Reference)
    • DA-55168
    • DTXCID70122723
    • Inchi: 1S/C14H13NO4/c1-16-8-6-10-12(11(7-8)17-2)15-14-9(4-5-19-14)13(10)18-3/h4-7H,1-3H3
    • InChI Key: SHAVHFJCSQWTFF-UHFFFAOYSA-N
    • SMILES: O1C=CC2C1=NC1C(=CC(=CC=1C=2OC)OC)OC

Computed Properties

  • Exact Mass: 259.08449
  • Monoisotopic Mass: 259.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.7A^2
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.26
  • Boiling Point: 421°Cat760mmHg
  • Flash Point: 208.4°C
  • Refractive Index: 1.621
  • PSA: 53.72

Furo[2,3-b]quinoline,4,6,8-trimethoxy- Pricemore >>

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Furo[2,3-b]quinoline,4,6,8-trimethoxy- Related Literature

Additional information on Furo[2,3-b]quinoline,4,6,8-trimethoxy-

Furo[2,3-b]Quinoline,4,6,8-Trimethoxy-: A Comprehensive Overview

The compound Furo[2,3-b]quinoline,4,6,8-trimethoxy- (CAS No. 522-19-0) is a highly specialized heterocyclic aromatic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the family of quinolines with a fused furan ring system and is characterized by its unique substitution pattern. The presence of three methoxy groups at positions 4, 6, and 8 imparts distinctive electronic and steric properties to the molecule. Recent studies have highlighted its role in drug discovery and material science due to its versatile reactivity and structural diversity.

Furo[2,3-b]quinoline derivatives have been extensively studied for their biological activities. The methoxy substitution at multiple positions enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmacological applications. Researchers have reported that 4,6,8-trimethoxy-furo[2,3-b]quinoline exhibits potent anti-inflammatory and antioxidant properties. These findings are supported by in vitro assays that demonstrate its ability to scavenge free radicals and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Such properties make it a promising lead compound for the development of novel therapeutic agents targeting inflammatory diseases.

In addition to its biological applications, Furo[2,3-b]quinoline has gained attention in organic synthesis as a versatile building block. Its unique electronic structure allows for various transformations under mild reaction conditions. For instance, recent advancements in catalytic asymmetric synthesis have enabled the construction of enantioselective derivatives of 4,6,8-trimethoxy-furo[2,3-b]quinoline, which are valuable for exploring stereochemical effects in drug design. Furthermore, its ability to act as a ligand in metal-catalyzed reactions has opened new avenues in homogeneous catalysis.

The synthesis of Furo[2,3-b]quinoline derivatives has evolved significantly over the past decade. Traditional methods involving Friedlander-type cyclizations have been complemented by more efficient protocols utilizing microwave-assisted synthesis and continuous flow chemistry. These innovations have not only improved the yield but also reduced the reaction time and environmental footprint associated with its production. The development of green chemistry approaches for synthesizing 4,6,8-trimethoxy-furo[2,b-d]-quinoline derivatives is a testament to the growing emphasis on sustainable practices in chemical research.

Recent studies have also explored the photophysical properties of Furo[2,b-d]-quinoline compounds. Their ability to emit fluorescence under UV light has made them potential candidates for applications in optoelectronics and sensing technologies. For example, researchers have demonstrated that 4-methoxy-furo[2,b-d]-quinoline derivatives can serve as sensitive probes for detecting metal ions in aqueous solutions. This application underscores the versatility of these compounds beyond traditional pharmaceutical uses.

Moreover, Furo[2,b-d]-quinoline derivatives are being investigated for their role in anticancer therapy. Preclinical studies indicate that certain analogs exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism of action involves interference with key cellular pathways such as DNA repair and apoptosis regulation. These findings highlight the potential of 4-methoxy-furo[2,b-d]-quinoline as a novel chemotherapeutic agent.

In conclusion, Furo[2,b-d]-quinoline, particularly its 4-methoxy derivative, represents a fascinating class of compounds with diverse applications across multiple disciplines. From drug discovery to materials science, Furo[2,b-d]-quinoline continues to be a subject of intense research interest due to its unique chemical properties and biological activities.

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